molecular formula C9H15NO2 B13236414 Octahydroindolizine-5-carboxylic acid

Octahydroindolizine-5-carboxylic acid

Cat. No.: B13236414
M. Wt: 169.22 g/mol
InChI Key: BRUFDUWNUGXYNA-UHFFFAOYSA-N
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Description

Octahydroindolizine-5-carboxylic acid is a heterocyclic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes a fully saturated indolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of indolizine derivatives, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions often include moderate temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the indolizine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalysts like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have distinct chemical and physical properties.

Scientific Research Applications

Octahydroindolizine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.

    Medicine: Research has indicated that certain derivatives of this compound possess pharmacological activities, making them candidates for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of octahydroindolizine-5-carboxylic acid and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    Indolizine: The parent compound, which lacks the full saturation and carboxylic acid group.

    Indole: Another related compound with a different ring structure and chemical properties.

    Pyrrole: A simpler heterocyclic compound that shares some structural similarities.

Uniqueness: Octahydroindolizine-5-carboxylic acid is unique due to its fully saturated ring system and the presence of the carboxylic acid group

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizine-5-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h7-8H,1-6H2,(H,11,12)

InChI Key

BRUFDUWNUGXYNA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCN2C(C1)C(=O)O

Origin of Product

United States

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